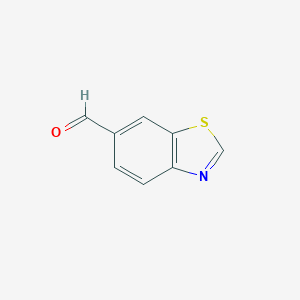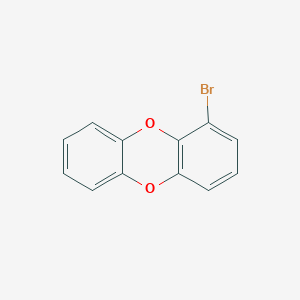
N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide, also known as SITS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that contains an iodine atom and an aminoalkyl group. SITS has been used as a tool for studying the transport of ions across cell membranes, particularly in the context of transporters that are involved in acid-base regulation.
Mechanism Of Action
N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide is believed to act as an inhibitor of ion transporters by binding to a specific site on the transporter protein. This binding prevents the transporter from functioning properly, thereby disrupting the transport of ions across the cell membrane.
Biochemical And Physiological Effects
N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of the Na+/H+ exchanger and the Cl−/HCO3− exchanger in a dose-dependent manner. N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide has also been shown to inhibit the activity of the Ca2+ and Mg2+ transporters. In addition, N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide has been shown to inhibit the growth of certain cancer cells.
Advantages And Limitations For Lab Experiments
N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide has a number of advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound that is easy to synthesize. It is also highly specific in its action, which makes it a useful tool for studying specific ion transporters. However, N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide also has a number of limitations. It is relatively toxic and can be difficult to handle safely. In addition, its specificity can also be a limitation, as it may not be effective in inhibiting all ion transporters.
Future Directions
There are a number of future directions for research involving N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide. One area of interest is the development of new compounds that are similar to N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide but have improved specificity and safety profiles. Another area of interest is the use of N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide in combination with other compounds to enhance its effectiveness. Finally, there is potential for the use of N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide in the development of new therapies for diseases that involve ion transporters, such as hypertension and cancer.
Synthesis Methods
N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide can be synthesized by reacting 5-iodo-1-naphthalenesulfonic acid with hexamethylenediamine. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with ammonia to yield N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide.
Scientific Research Applications
N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide has been widely used in scientific research as a tool for studying the transport of ions across cell membranes. It has been used to investigate the function of transporters that are involved in acid-base regulation, such as the Na+/H+ exchanger and the Cl−/HCO3− exchanger. N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide has also been used to study the transport of other ions, such as Ca2+ and Mg2+.
properties
CAS RN |
103771-11-5 |
|---|---|
Product Name |
N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide |
Molecular Formula |
C16H21IN2O2S |
Molecular Weight |
432.3 g/mol |
IUPAC Name |
N-(6-aminohexyl)-5-iodonaphthalene-1-sulfonamide |
InChI |
InChI=1S/C16H21IN2O2S/c17-15-9-5-8-14-13(15)7-6-10-16(14)22(20,21)19-12-4-2-1-3-11-18/h5-10,19H,1-4,11-12,18H2 |
InChI Key |
YAQZXMVNFHVFHT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC=C2I)C(=C1)S(=O)(=O)NCCCCCCN |
Canonical SMILES |
C1=CC2=C(C=CC=C2I)C(=C1)S(=O)(=O)NCCCCCCN |
Other CAS RN |
103771-11-5 |
synonyms |
5-iodo-1-C8 5-iodo-C8 iodo-8 N-(8-aminohexyl)-5-iodonaphthalene-1-sulfonamide W8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



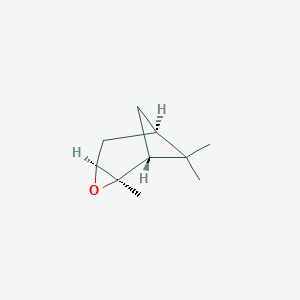
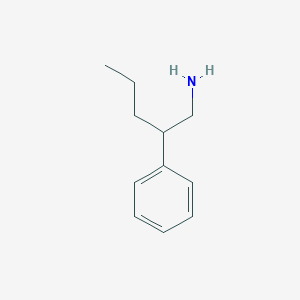
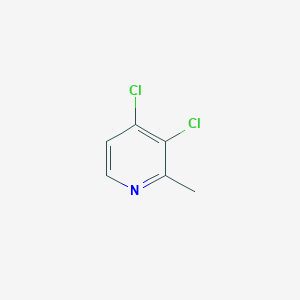

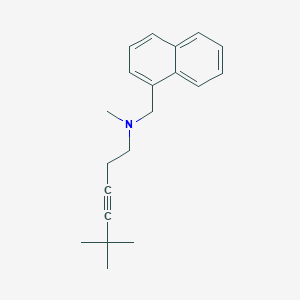
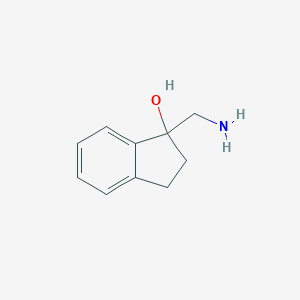
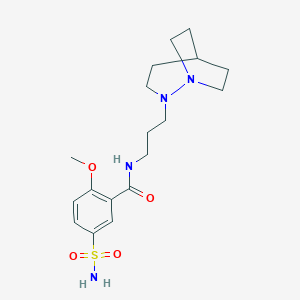
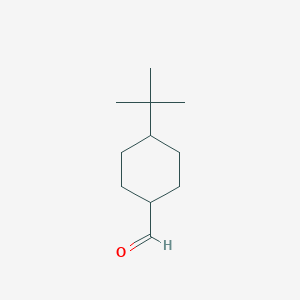
![Sodium;[[[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxido-3,6-dihydropurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B25712.png)
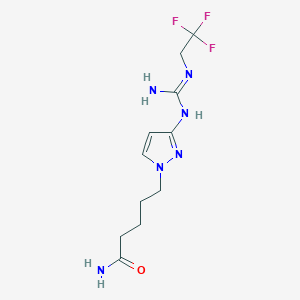
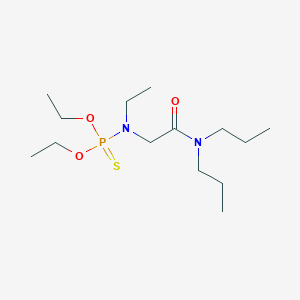
![5-Methylpyrrolo[1,2-a]thieno[2,3-e]pyrazine](/img/structure/B25716.png)
